![molecular formula C9H9NOS B13522029 o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine](/img/structure/B13522029.png)
o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine: is a compound that features a benzo[b]thiophene ring system attached to a hydroxylamine group via a methylene bridge. This compound is part of the broader class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine typically involves the reaction of benzo[b]thiophene derivatives with hydroxylamine. One common method includes the nucleophilic substitution of a benzo[b]thiophene derivative with hydroxylamine under basic conditions . Another approach involves the use of aryne intermediates, where alkynyl sulfides react with o-silylaryl triflates to form benzo[b]thiophene derivatives, which can then be further functionalized to introduce the hydroxylamine group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions: o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The benzo[b]thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzo[b]thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties .
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs) .
Wirkmechanismus
The mechanism of action of o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Benzo[b]thiophene: The parent compound, which lacks the hydroxylamine group.
Benzo[b]thiophene-3-ylmethylamine: Similar structure but with an amine group instead of hydroxylamine.
Benzo[b]thiophene-3-ylmethanol: Contains a hydroxyl group instead of hydroxylamine.
Uniqueness: o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H9NOS |
|---|---|
Molekulargewicht |
179.24 g/mol |
IUPAC-Name |
O-(1-benzothiophen-3-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C9H9NOS/c10-11-5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6H,5,10H2 |
InChI-Schlüssel |
NOLYGVHPWMCJHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CS2)CON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


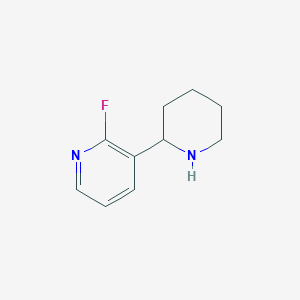
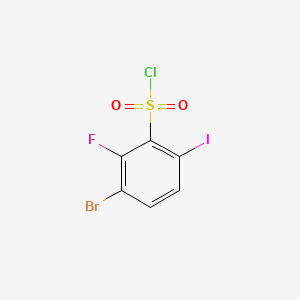
![1-[(Oxolan-3-yl)methyl]piperidin-4-aminedihydrochloride](/img/structure/B13521975.png)
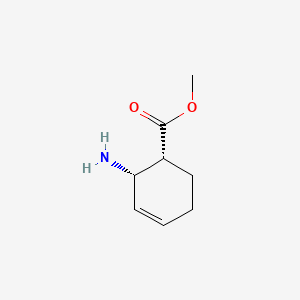
![tert-butyl N-[2-(trifluoroacetyl)phenyl]carbamate](/img/structure/B13521992.png)
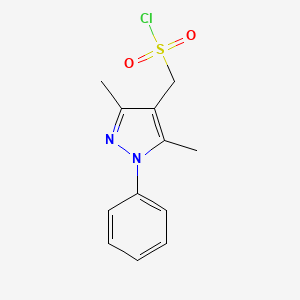

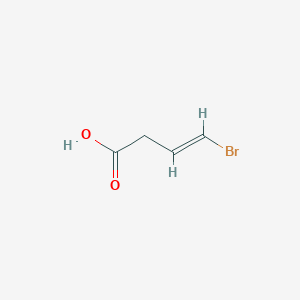
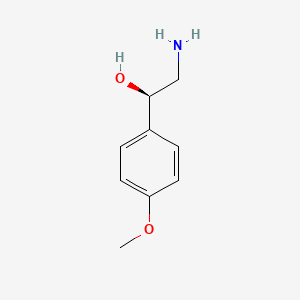

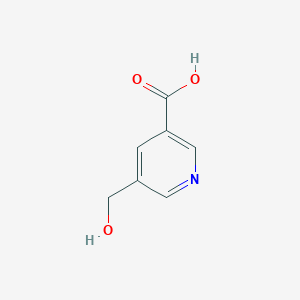
![1-Azaspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13522035.png)
![3-[4-(3-Aminopropyl)phenyl]propan-1-aminedihydrochloride](/img/structure/B13522043.png)
![3-{[(2-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B13522046.png)
